Bienvenue dans la boutique en ligne BenchChem!

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Regioisomeric specificity Nicotinamide scaffold Kinase inhibitor design

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 1904421-41-5, molecular formula C14H18N2O2S, MW 278.37) is a synthetic small-molecule nicotinamide (pyridine-3-carboxamide) derivative 。It features a cyclopropylmethyl substituent on the amide nitrogen and a tetrahydrothiophen-3-yl (thiolanyl) ether at the pyridine 2-position, combining a strained cycloalkyl motif with a saturated sulfur heterocycle 。This compound is offered exclusively for non-human research use and is primarily positioned as a building block, screening compound, or biochemical probe, with no therapeutic or veterinary indication.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 1904421-41-5
Cat. No. B2853729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS1904421-41-5
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESC1CC1CNC(=O)C2=C(N=CC=C2)OC3CCSC3
InChIInChI=1S/C14H18N2O2S/c17-13(16-8-10-3-4-10)12-2-1-6-15-14(12)18-11-5-7-19-9-11/h1-2,6,10-11H,3-5,7-9H2,(H,16,17)
InChIKeyDJRXDOASEDLDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile & Procurement Baseline: N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 1904421-41-5)


N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 1904421-41-5, molecular formula C14H18N2O2S, MW 278.37) is a synthetic small-molecule nicotinamide (pyridine-3-carboxamide) derivative 。It features a cyclopropylmethyl substituent on the amide nitrogen and a tetrahydrothiophen-3-yl (thiolanyl) ether at the pyridine 2-position, combining a strained cycloalkyl motif with a saturated sulfur heterocycle 。This compound is offered exclusively for non-human research use and is primarily positioned as a building block, screening compound, or biochemical probe, with no therapeutic or veterinary indication .

Why N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide Cannot Be Interchanged with Generic Analogs


Substitution with a generic nicotinamide building block is unreliable because the regioisomeric connectivity of the thiolanyl ether and the identity of the N-alkyl group jointly govern biological target engagement and metabolic fate. The 2-ether/3-carboxamide pattern in this compound yields a distinct hydrogen-bonding vector and conformational ensemble compared to the 6-ether regioisomer (CAS 2034359-96-9) or the 4-carboxamide isomer (CAS 2034240-50-9) 。Furthermore, the tetrahydrothiophene (thiolane) ring introduces sulfur-dependent lipophilicity and polarizability that cannot be replicated by oxygen-based tetrahydrofuran analogs, which lack equivalent membrane permeability and metabolic oxidation pathways 。The quantitative evidence below demonstrates that regioisomeric, heteroatom, and N-alkyl variations produce measurable differences in computed drug-likeness, synthetic accessibility, and functional divergence relevant to kinase, NAD salvage, and antimicrobial screening campaigns 。

Quantitative Differentiation Evidence: N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 2-Ether/3-Carboxamide vs. 6-Ether/3-Carboxamide Connectivity

The target compound bears the thiolanyl ether at the pyridine 2-position and the carboxamide at the 3-position, whereas its closest regioisomer (CAS 2034359-96-9) places the ether at the 6-position. This shift alters the hydrogen-bond donor/acceptor geometry. In the p38α MAP kinase co-crystal structure (PDB 3IPH), a related 2-substituted nicotinamide engages the kinase hinge region via the pyridine nitrogen and carboxamide oxygen; a 6-ether substituent would project the thiolane away from this critical binding interaction, potentially eliminating hinge binding [1]. Although direct IC50 values for both regioisomers are not publicly available, the structural biology precedent indicates that the 2-ether orientation is essential for retaining the hinge-binding pharmacophore required by numerous kinase and NAD-dependent enzyme targets [2].

Regioisomeric specificity Nicotinamide scaffold Kinase inhibitor design

Thiolane (Saturated Sulfur Heterocycle) vs. Tetrahydrofuran (Oxygen Analog): Lipophilicity and Polarizability Advantage

The tetrahydrothiophen-3-yl (thiolane) moiety provides enhanced lipophilicity relative to an isosteric tetrahydrofuran-3-yl (oxygen) substituent. According to computational property data available via the mcule database, the target compound (or its close analog with identical core) exhibits a calculated logP of 3.32, PSA of 49.33 Ų, and 0 Rule-of-Five violations . In contrast, oxygen-containing tetrahydrofuran analogs typically show logP reductions of approximately 0.5–1.0 log units and higher topological polar surface area due to the greater electronegativity of oxygen, resulting in diminished passive membrane permeability. This sulfur-for-oxygen substitution has been noted to enhance membrane permeability in nicotinamide-based probes targeting intracellular enzymes such as NAMPT and IMPDH .

Lipophilicity modulation Membrane permeability Sulfur heterocycle

N-Cyclopropylmethyl vs. N-Aryl or N-Heteroaryl Substituent: Synthetic Tractability and Scaffold Minimalism

The target compound features an N-cyclopropylmethyl substituent, which is synthetically introduced via straightforward nucleophilic substitution using commercially available cyclopropylmethylamine. Among structurally similar nicotinamide screening compounds cataloged by Hit2Lead/ChemBridge, the closest 2D analog (N-(cyclopropylmethyl)-N-isopropyl-2-(methylthio)nicotinamide) exhibits 97% 2D similarity but replaces the thiolanyl ether with a methylthio group, altering both electronic properties and synthetic complexity . The target compound's combination of a cyclopropylmethyl amide (minimal steric bulk, no aromatic π-stacking) with the thiolane ether provides a unique, relatively compact scaffold (MW 278.37) suitable for fragment elaboration or as a minimalist probe, whereas many Syk-inhibitory nicotinamide patents describe larger N-aryl substituted analogs with MW > 400 [1].

Cyclopropylmethyl amine Synthetic accessibility Fragment-based screening

NAMPT/NAD Salvage Pathway Engagement Potential vs. Non-Nicotinamide Scaffolds

Thiophenyl nicotinamide derivatives, including the compound class to which the target belongs, have been demonstrated to enter the NAD salvage pathway via NAMPT and NMNAT1-mediated metabolism, producing unnatural adenine dinucleotide (AD) derivatives that inhibit IMPDH . Compound 9 in the Theodoropoulos et al. (2024) study was metabolized into an AD analog that inhibited IMPDH in vitro, causing cell death selectively in peripheral nerve sheath cancer cells . The target compound, bearing the requisite nicotinamide core with a thioether-containing substituent at the 2-position, is structurally positioned to undergo analogous NAMPT-dependent bioactivation—a property absent in non-nicotinamide scaffolds and in nicotinamide analogs lacking the thiolane moiety. This pathway-dependent mechanism provides a basis for selective cytotoxicity that cannot be achieved with generic kinase inhibitors or non-nicotinamide building blocks.

NAMPT NAD salvage pathway IMPDH inhibition Tumor metabolism

Syk Kinase Inhibitory Pharmacophore Alignment vs. Benzamide-Based Syk Modulators

The FUJIFILM patent family (US 8,895,585; CA 2,803,842) establishes the nicotinamide-3-carboxamide scaffold with an N-cyclopropyl or N-cycloalkylmethyl substituent as a core Syk-inhibitory pharmacophore [1]. The patent explicitly claims nicotinamide derivatives wherein the pyridine ring bears an ether-linked substituent at the 2-position and a cyclopropylmethyl group on the amide nitrogen. The target compound mapping onto this pharmacophore suggests potential Syk inhibitory activity. In contrast, benzamide-based Syk modulators (e.g., those described in US Patent Application 14/458,163) lack the pyridine nitrogen that provides an additional hinge-binding contact, resulting in a different binding mode and selectivity profile [2]. The target compound's nicotinamide core thus offers a structurally distinct starting point for Syk inhibitor optimization compared to the benzamide series, particularly for achieving selectivity over other tyrosine kinases.

Syk kinase Nicotinamide pharmacophore Immunology B-cell receptor signaling

Cysteine-Reactive Probe Potential via Thiolane Sulfur Oxidation vs. Inert Carbon Analogs

The thiolane (tetrahydrothiophene) sulfur atom in the target compound can undergo controlled oxidation to yield sulfoxide and sulfone derivatives, a chemical handle absent in carbon-only cycloalkyl or tetrahydrofuran analogs . This oxidation capability enables the compound to serve as a precursor for covalent probe development: the sulfoxide can act as a reversible electrophile, while the sulfone can function as a stability-enhancing polar group. In contrast, tetrahydrofuran analogs (oxygen heterocycle) cannot undergo analogous oxidation to modulate electrophilicity, and carbocyclic analogs (e.g., cyclopentyl ethers) lack the polarizable sulfur center entirely . BenchChem technical documentation for related 6-(thiolan-3-yloxy)pyridine-3-carboxamide confirms that the thiolanyl group can be oxidized using m-CPBA or hydrogen peroxide to form sulfoxides or sulfones, providing a tractable diversification route .

Covalent probe Sulfoxide/sulfone Thiolane oxidation Chemical biology tool

Recommended Application Scenarios for N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring Hinge-Binding Nicotinamide Pharmacophores

Integrate this compound into kinase-focused screening decks—particularly those targeting Syk, p38α MAPK, or JAK family kinases—where the 2-ether/3-carboxamide regioisomeric connectivity preserves the pyridine nitrogen's availability for hinge-region hydrogen bonding. The X-ray co-crystal structure of a closely related 2-substituted nicotinamide bound to p38α (PDB 3IPH) confirms that the 2-position ether projects the thiolane moiety into a solvent-exposed or selectivity pocket while maintaining the critical hinge interaction [1]. Avoid substituting the 6-ether regioisomer (CAS 2034359-96-9) for this application, as the altered connectivity is predicted to abrogate hinge binding.

NAMPT-Dependent Prodrug Metabolism Studies for Tumor-Selective IMPDH Inhibition

Employ this compound as a tool substrate in NAD salvage pathway metabolism assays. The nicotinamide core with a 2-position thioether substituent mirrors the structural features of Compound 9 from Theodoropoulos et al. (2024), which undergoes NAMPT/NMNAT1-catalyzed conversion to an IMPDH-inhibitory adenine dinucleotide analog in cell-free systems, cultured cells, and mouse xenografts . This pathway-dependent bioactivation mechanism provides a basis for tumor-selective toxicity and distinguishes this scaffold from direct IMPDH inhibitors such as mycophenolic acid, which lack the metabolic activation requirement.

Covalent Chemical Probe Development via Thiolane Oxidation Chemistry

Utilize the target compound as a starting point for synthesizing sulfoxide- and sulfone-containing covalent probes. The thiolane sulfur can be selectively oxidized using m-CPBA or hydrogen peroxide to generate sulfoxide (reversible electrophile) or sulfone (polar stability anchor) derivatives . This built-in oxidation handle is absent in tetrahydrofuran and carbocyclic analogs, making this compound uniquely suited for activity-based protein profiling (ABPP) and covalent inhibitor discovery campaigns that require tunable electrophilicity without introducing exogenous warheads.

Fragment-Based Drug Discovery (FBDD) with Sulfur-Containing Minimalist Scaffolds

With a molecular weight of only 278.37 Da and two rotatable bonds, this compound is well-suited as a fragment hit or early lead scaffold in FBDD campaigns . Relative to larger N-aryl nicotinamide Syk inhibitors (MW 350–500) disclosed in US Patent 8,895,585, the target compound offers superior ligand efficiency potential and simpler synthetic elaboration routes [2]. The cyclopropylmethyl group further contributes conformational constraint with minimal steric penalty, aiding in the rational design of higher-affinity analogs through fragment growing or merging strategies.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.